molecular formula C17H17N3O2S B2874486 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione CAS No. 901721-25-3

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione

Cat. No.: B2874486
CAS No.: 901721-25-3
M. Wt: 327.4
InChI Key: CYQSHKXJFDVROA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione typically involves the reaction of 6,7-dimethoxyquinazoline with 3-methylaniline under specific conditions. One common method includes the use of a metal-catalyzed reaction, where a metal catalyst such as palladium is used to facilitate the coupling reaction . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets. Research suggests that quinazoline derivatives, including this compound, may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can exert anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

CAS No.

901721-25-3

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4

IUPAC Name

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23)

InChI Key

CYQSHKXJFDVROA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

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